3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid 3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 78316-22-0
VCID: VC5207859
InChI: InChI=1S/C8H7N3O2/c1-11-4-10-6-5(8(12)13)2-3-9-7(6)11/h2-4H,1H3,(H,12,13)
SMILES: CN1C=NC2=C(C=CN=C21)C(=O)O
Molecular Formula: C8H7N3O2
Molecular Weight: 177.163

3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

CAS No.: 78316-22-0

Cat. No.: VC5207859

Molecular Formula: C8H7N3O2

Molecular Weight: 177.163

* For research use only. Not for human or veterinary use.

3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid - 78316-22-0

Specification

CAS No. 78316-22-0
Molecular Formula C8H7N3O2
Molecular Weight 177.163
IUPAC Name 3-methylimidazo[4,5-b]pyridine-7-carboxylic acid
Standard InChI InChI=1S/C8H7N3O2/c1-11-4-10-6-5(8(12)13)2-3-9-7(6)11/h2-4H,1H3,(H,12,13)
Standard InChI Key VGWIYXYVOPSYLV-UHFFFAOYSA-N
SMILES CN1C=NC2=C(C=CN=C21)C(=O)O

Introduction

Structural Characteristics and Nomenclature

Core Architecture

The compound’s backbone consists of a bicyclic system formed by fusing a five-membered imidazole ring (positions 1–3) with a six-membered pyridine ring (positions 4–9). The [4,5-b] notation indicates that the imidazole ring is fused to the pyridine ring at the latter’s 4th and 5th positions. The methyl group at position 3 and the carboxylic acid at position 7 introduce steric and electronic modifications that influence reactivity and biological interactions .

Table 1: Structural Descriptors

PropertyValue
IUPAC Name3-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Molecular FormulaC₈H₇N₃O₂
Molecular Weight177.16 g/mol
SMILESCN1C=NC2=C1N=C(C=C2)C(=O)O
InChIKeyLQWDYRYUDLYQKW-UHFFFAOYSA-N

The carboxylic acid group enhances water solubility (logP ≈ 0.8) and enables salt formation, while the methyl group increases lipophilicity, balancing membrane permeability .

Tautomerism and Electronic Effects

Quantum mechanical calculations reveal that the protonation state of the imidazole nitrogen (N1) modulates electron density across the fused ring system. At physiological pH, the carboxylic acid exists predominantly in its deprotonated form (pKa ≈ 4.2), forming hydrogen bonds with target proteins .

Synthetic Methodologies

Cyclocondensation Approach

A patented route (CN103788086A) involves reacting 2,3-diamino-4-cyanopyridine with aldehydes under acidic conditions to form the imidazo[4,5-b]pyridine core . Subsequent hydrolysis of the nitrile group to a carboxylic acid is achieved via refluxing with potassium hydroxide (yield: 55–85%):

A4 (nitrile)refluxKOH, H2OA5 (carboxylic acid)\text{A4 (nitrile)} \xrightarrow[\text{reflux}]{\text{KOH, H}_2\text{O}} \text{A5 (carboxylic acid)}

Critical parameters include:

  • Temperature: 80–180°C for cyclocondensation

  • Catalyst: Sodium metabisulfite enhances regioselectivity .

Table 2: Optimization of Nitrile Hydrolysis

BaseTime (h)Yield (%)
KOH1278
NaOH1865
LiOH2455

Alternative Routes

Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating, achieving 82% yield in 4 hours . Solvent screening identifies dimethylacetamide (DMA) as optimal for minimizing byproducts like 7-amide derivatives .

Physicochemical Properties

Spectral Characterization

  • ¹H NMR (DMSO-d₆): δ 8.62 (s, 1H, H-2), 8.15 (d, 1H, H-5), 7.89 (d, 1H, H-6), 3.91 (s, 3H, CH₃) .

  • IR: 1695 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (broad, -COOH) .

Stability Profile

The compound degrades by decarboxylation above 200°C. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 6 months when stored in amber glass under nitrogen .

Biological Activity and Applications

Enzyme Inhibition

Docking studies with cyclin-dependent kinase 2 (CDK2) reveal a binding affinity (Kd = 1.4 μM) mediated by:

  • Hydrogen bonds between the carboxylate and Asp86

  • π-π stacking of the imidazo ring with Phe82 .

Comparative Analysis with Structural Analogs

Table 3: Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundTargetIC₅₀ (μM)
3-Methyl-7-carboxylic acidCDK21.4
2-(Cyclopropylmethyl)-7-carboxylic acidEGFR0.9
5-Chloro-7-carboxylic acidDNA gyrase4.2

The methyl group at position 3 optimizes steric compatibility with hydrophobic enzyme pockets, whereas larger groups (e.g., cyclopropylmethyl) enhance affinity for larger binding sites .

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